Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate” is a chemical compound that is used as an intermediate for pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves the reaction of CuBr2 with t-BuONO in acetonitrile at 0 °C, followed by the addition of methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate . The reaction is stirred for 4 hours at room temperature before diluting with EtOAc and water. The layers are separated and the aqueous layer is extracted with EtOAc. The combined organic layers are dried and concentrated to give the title compound .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H6BrFNO2S/c1-14-8(13)4-2-5(11)7-6(3-4)15-9(10)12-7/h2-3,15H,1H3
. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 290.11 . It is a solid at room temperature . Its solubility is moderately soluble with a Log S (ESOL) of -4.07 .Scientific Research Applications
1. Synthesis and Characterization of Derivatives
Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate and its derivatives have been synthesized and characterized using various spectroscopic techniques. For instance, compounds similar to this compound, like ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate, have been studied using 1H NMR, 13C NMR, FT-IR, UV–Vis, and X-ray diffraction techniques. These studies provide insight into the compounds' optimized geometry, nonlinear optical properties, and molecular orbitals, which are crucial for understanding their chemical behavior and potential applications (Haroon et al., 2019).
2. Antiviral Activity
A series of a-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives, which are structurally related to this compound, were synthesized and evaluated for their antiviral activity. Some compounds demonstrated notable curative and protective activities against tobacco mosaic virus (TMV) and potato virus Y (PVY), suggesting potential applications in the development of new antiviral agents (Xie et al., 2017).
3. Fluorophore Development for Aluminium(III) Detection
Research has been conducted on fluorophores containing phenolic substituted thiazoline chromophore, similar to the thiazole component in this compound. These studies are aimed at developing selective Al3+ detectors, potentially useful for studying intracellular aluminum levels. The findings indicate that certain ligands show strong fluorescence when coordinated to Al3+, making them promising candidates for biological applications (Lambert et al., 2000).
4. Antimicrobial Activity
Compounds structurally related to this compound, such as (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential as antimicrobial agents (Liaras et al., 2011).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Based on the available information, it does not appear to have known interactions with enzymes, proteins, or other biomolecules
Temporal Effects in Laboratory Settings
There is currently no information available on the changes in the effects of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Properties
IUPAC Name |
methyl 2-bromo-4-fluoro-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2S/c1-14-8(13)4-2-5(11)7-6(3-4)15-9(10)12-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWVZBCLQAXEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)SC(=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.